Iodine vs. Bromine Reactivity: Iodoarene Preferential Consumption in Competitive Suzuki-Miyaura Coupling
In competitive Suzuki-Miyaura coupling experiments using Pd/RHA catalyst under phosphine-free conditions with ethanol as solvent, iodoarenes are consumed preferentially over bromoarenes. The catalyst system promoted cross-coupling of bromoarenes only after complete depletion of iodoarenes from the reaction medium, establishing a clear reactivity hierarchy wherein the carbon-iodine bond is the kinetically favored site for oxidative addition [1].
| Evidence Dimension | Relative reactivity order in competitive Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Iodoarene (carbon-iodine bond) reacts preferentially |
| Comparator Or Baseline | Bromoarene (carbon-bromine bond) |
| Quantified Difference | Iodoarene consumed completely before bromoarene coupling initiates |
| Conditions | Pd/RHA heterogeneous catalyst, ethanol solvent, arylboronic acid, K₂CO₃, phosphine-free conditions |
Why This Matters
This preferential reactivity confirms that 2-fluoro-6-iodophenol provides a uniquely selective iodine handle for initial cross-coupling steps while preserving the fluorine substituent for subsequent transformations, a capability absent in bromo-analogs.
- [1] Rosa, D.S., et al. On the Use of Calcined Agro-Industrial Waste as Palladium Supports in the Production of Eco-Friendly Catalysts: Rice Husks and Banana Peels Tested in the Suzuki–Miyaura Reaction. Waste and Biomass Valorization, 2019, 10, 2285-2296. View Source
